Methyl Ester Prodrug Strategy vs. Free Carboxylic Acid: Lipophilicity and Membrane Permeability
Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate is a neutral methyl ester prodrug analog of the corresponding carboxylic acid, 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 957415-96-2). The esterification increases lipophilicity, as evidenced by a calculated XLogP3 value of 1.1 . This is in contrast to the more polar and ionizable free acid, which would have a significantly lower LogP (estimated LogP ≈ 0.2-0.5 for the acid) and be charged at physiological pH [1]. Increased lipophilicity is classically associated with enhanced passive membrane permeability and improved oral absorption, a principle widely documented in prodrug design [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated XLogP3 = 1.1 |
| Comparator Or Baseline | 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (free acid, CAS 957415-96-2). Estimated LogP ~0.2-0.5 (based on acid analog properties). |
| Quantified Difference | Approximately a 0.6-0.9 log unit increase in LogP for the methyl ester. |
| Conditions | Computational prediction (XLogP3) based on molecular structure. |
Why This Matters
The methyl ester offers a distinct advantage in prodrug strategies, where enhanced lipophilicity is required for crossing biological membranes, directly impacting the selection of this ester over the acid for certain in vivo or cell-based assays.
- [1] J. Rautio, et al. Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 2008, 7, 255-270. View Source
